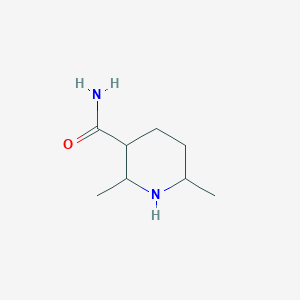

2,6-Dimethylpiperidine-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

1909335-84-7 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 |

IUPAC Name |

2,6-dimethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h5-7,10H,3-4H2,1-2H3,(H2,9,11) |

InChI Key |

KLCGGFRWOUAWKN-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(N1)C)C(=O)N |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylpiperidine-3-carboxamide, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its physicochemical properties, propose a viable synthetic route, and discuss its potential biological significance. The piperidine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic properties. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. The introduction of methyl groups at the 2 and 6 positions, as seen in 2,6-dimethylpiperidine, imparts specific stereochemical constraints that can influence binding affinity and selectivity for biological targets. Furthermore, the carboxamide group at the 3-position provides a key hydrogen bonding donor and acceptor, crucial for molecular recognition processes.

Derivatives of piperidine have been successfully developed into drugs for a wide range of therapeutic areas. For instance, piperidine carboxamide derivatives have been investigated as potent inhibitors of various enzymes and receptors, demonstrating their versatility as a core structure in medicinal chemistry.[1][2][3] The unique combination of the 2,6-dimethyl substitution pattern and the 3-carboxamide functionality in the target molecule suggests its potential for novel pharmacological activities.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale/Supporting Data |

| CAS Number | 1909335-84-7 | |

| Molecular Formula | C₈H₁₆N₂O | Based on the chemical structure. |

| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Many similar piperidine carboxamides are solids at room temperature. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | The piperidine ring and methyl groups contribute to its organic solubility, while the carboxamide and amine groups may allow for limited aqueous solubility. |

| Stereochemistry | The molecule contains two chiral centers at positions 2 and 6 of the piperidine ring, and another at position 3. Therefore, it can exist as multiple stereoisomers (diastereomers and enantiomers). | The relative stereochemistry of the methyl groups (cis or trans) and the orientation of the carboxamide group will significantly impact the molecule's 3D shape and biological activity. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of piperidine-3-carboxamide derivatives. A common approach involves the amidation of a suitable piperidine-3-carboxylic acid derivative.

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2,6-Dimethylpiperidine-3-carboxylate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-lutidine in a suitable solvent such as ethanol.

-

Reduction: Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise. The reduction of the pyridine ring to a piperidine ring is a critical step.

-

Michael Addition: After the reduction is complete, slowly add ethyl acrylate to the reaction mixture. This will undergo a Michael addition to form the corresponding ester.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Step 2: Hydrolysis to 2,6-Dimethylpiperidine-3-carboxylic Acid

-

Reaction: Dissolve the purified ethyl 2,6-dimethylpiperidine-3-carboxylate in a mixture of ethanol and water.

-

Saponification: Add a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux until the ester is completely hydrolyzed.

-

Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product can be collected by filtration.

Step 3: Amidation to this compound

-

Activation: In a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).

-

Ammonia Source: Introduce a source of ammonia, such as ammonium chloride, to the activated carboxylic acid.

-

Reaction and Purification: Stir the reaction at room temperature until completion. The final product, this compound, can be purified by extraction and column chromatography.

Potential Biological Applications and Mechanism of Action

While the specific biological activity of this compound has not been reported, the piperidine carboxamide scaffold is prevalent in compounds with diverse pharmacological effects.

Anticancer Activity

Numerous piperidine carboxamide derivatives have demonstrated significant anticancer properties.[3] These compounds can act through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases. For example, certain piperidine carboxamide derivatives have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, a target in some types of cancer.[3]

Figure 2: Potential mechanism of anticancer activity.

Anti-inflammatory and Analgesic Effects

The piperidine moiety is a core component of many analgesic and anti-inflammatory drugs. The structurally related N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a known intermediate in the synthesis of local anesthetics.[4] These compounds often function by blocking ion channels, such as sodium channels, in neurons, thereby inhibiting pain signal transmission. It is plausible that this compound could exhibit similar properties.

Other Potential Applications

The versatility of the piperidine scaffold suggests that this compound could be explored for other therapeutic applications, including as an inhibitor of proteasomes for treating malaria or as a modulator of neurotransmitter systems.[5]

Characterization and Analytical Methods

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be crucial:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, including the stereochemical relationship between the substituents on the piperidine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the C-H stretches of the methyl and piperidine ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of piperidine derivatives. Based on the well-documented biological activities of related compounds, it holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides a foundational framework for its synthesis and potential applications, intended to stimulate further research into this and similar molecules. Future work should focus on the successful synthesis and purification of the individual stereoisomers of this compound, followed by a thorough evaluation of their biological activities in relevant in vitro and in vivo models.

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Retrieved from [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Retrieved from [Link]

-

N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852). Evo-Techa. Retrieved from [Link]

-

2,6-Dimethylpiperidine. Grokipedia. Retrieved from [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Retrieved from [Link]

-

New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. Retrieved from [Link]

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Retrieved from [Link]

-

2,6-Dimethylpiperidine. chemeurope.com. Retrieved from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Retrieved from [Link]

-

N-(2,6-dimethylphenyl)piperidine-2-carboxamide. Pipzine Chemicals. Retrieved from [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. Retrieved from [Link]

-

CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Chemsrc. Retrieved from [Link]

-

cis-2,6-Dimethylpiperidine. Chem-Impex. Retrieved from [Link]

-

2',6'-Pipecoloxylidide, (+)-. PubChem. Retrieved from [Link]

-

2,6-Dimethylpiperidine. Wikipedia. Retrieved from [Link]

-

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. Chem-Impex. Retrieved from [Link]

-

Infrared Spectroscopy. Northern Illinois University. Retrieved from [Link]

-

US Patent No. 8829195. Regulations.gov. Retrieved from [Link]

-

(2R)-N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide. CAS Common Chemistry. Retrieved from [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Retrieved from [Link]

- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

-

Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

-

In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved from [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from [Link]

- WO 2024/150250 A1. Google Patents.

-

Two-Dimensional NMR Spectral Studies of Some 2,6-Diarylpiperidin-4-ones. ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. Buy N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852) | 15883-20-2 [evitachem.com]

- 5. media.malariaworld.org [media.malariaworld.org]

Technical Guide: Stereoisomers of 2,6-Dimethylpiperidine-3-Carboxamide

Executive Summary

The molecule 2,6-dimethylpiperidine-3-carboxamide represents a critical scaffold in medicinal chemistry, serving as a structural hybrid between the local anesthetic pharmacophore (e.g., mepivacaine, bupivacaine) and novel senescence-inducing agents. Its complexity arises from the presence of three stereocenters (C2, C3, C6) on a flexible piperidine ring, theoretically yielding

This guide provides a definitive technical analysis of these stereoisomers, focusing on their conformational thermodynamics, synthetic pathways for stereoselective access, and methods for rigorous analytical differentiation.

Stereochemical Architecture & Conformational Analysis

The Stereogenic Core

The 2,6-dimethylpiperidine core dictates the conformational landscape. The relative orientation of the methyl groups at C2 and C6 acts as the primary "stereochemical anchor."

-

2,6-Cis-Dimethyl (Meso-like Backbone): The two methyl groups are syn (e.g., both "up"). In the lowest energy chair conformation, both methyl groups adopt an equatorial orientation to minimize 1,3-diaxial strain.[1][2] This is the thermodynamically preferred scaffold.

-

2,6-Trans-Dimethyl (Chiral Backbone): The methyl groups are anti (one "up", one "down"). In a chair conformation, one methyl must be axial while the other is equatorial, creating significant destabilization (~1.7 kcal/mol A-value penalty for the axial methyl).

Isomer Enumeration

Adding the carboxamide group at C3 breaks the symmetry of the 2,6-cis backbone, rendering all resulting isomers chiral.

| Backbone Configuration | C3-Carboxamide Orientation | Relative Stereochemistry | Thermodynamic Stability |

| Cis-2,6 (Diequatorial) | Equatorial | All-cis (2,3,6-cis) | High (Global Minimum) |

| Cis-2,6 (Diequatorial) | Axial | 2,6-cis-3-trans | Moderate (Amide A-value penalty) |

| Trans-2,6 (Eq/Ax) | Equatorial | 2,6-trans-3-eq | Low (1 Methyl Axial) |

| Trans-2,6 (Eq/Ax) | Axial | 2,6-trans-3-ax | Very Low (1 Me + 1 Amide Axial) |

Note: Each row represents a racemic pair (enantiomers).[3]

Visualization of Isomer Hierarchy

The following diagram illustrates the stereochemical relationships and the bifurcation based on the 2,6-methyl anchoring.

Figure 1: Stereochemical hierarchy showing the divergence of isomers based on the 2,6-methyl anchor. The Cis-2,6 backbone is the predominant synthetic product.

Synthetic Strategies & Stereocontrol

Achieving the desired stereoisomer requires careful selection of the starting material and reduction method. The primary route involves the hydrogenation of pyridine precursors.[4]

Route A: Hydrogenation of 2,6-Dimethylnicotinamide

This is the most direct route. The aromatic precursor is 2,6-dimethylnicotinamide (or its corresponding acid/ester).

-

Catalyst Selection:

-

PtO₂ (Adams' Catalyst) / AcOH: Favors cis-hydrogenation . The hydrogen adds to the face of the pyridine ring, typically resulting in the all-cis isomer (Isomer A) where the C2, C3, and C6 substituents end up on the same face.

-

Rh/C or Ru/C: Also favors cis-addition but may allow for higher pressures and lower temperatures, minimizing ring opening.

-

-

Mechanism: The pyridine ring adsorbs flat onto the catalyst surface. Sequential hydride addition occurs from the catalyst surface, pushing all substituents "up" (away from the surface).

Route B: Amidation of 2,6-Dimethylpiperidine-3-Carboxylic Acid

If the carboxylic acid is available (often as a mixture of isomers), it can be converted to the amide.

-

Epimerization Risk: Activation of the carboxylic acid (e.g., with SOCl₂ or HATU) can lead to epimerization at the C3 position via an enol intermediate, especially if base is used. This allows for thermodynamic equilibration to the equatorial amide (Isomer A).

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for accessing the target scaffold via reduction of the pyridine precursor.

Analytical Characterization

Distinguishing the isomers requires a combination of NMR spectroscopy and X-ray crystallography.[2]

Proton NMR ( H-NMR) Diagnostics

The coupling constants (

| Proton Interaction | Coupling ( | Coupling ( |

| Large axial-axial coupling ( | Small equatorial-axial coupling ( | |

| Broad multiplets (axial) | Narrower multiplets | |

| C3-Amide Shift | Typically shielded (upfield) | Typically deshielded (downfield) |

-

Key Insight: In the all-cis isomer (Isomer A), the C3-proton is axial . It will show a large vicinal coupling to the axial proton at C4. If the amide is axial (Isomer B), the C3-proton is equatorial and will show only small gauche couplings.

Separation Science

-

Chiral HPLC: Since the products are racemic pairs, standard C18 chromatography will only separate diastereomers (e.g., Isomer A from Isomer B). Chiral stationary phases (e.g., Chiralpak AD-H or OD-H) are required to resolve the enantiomers of Isomer A.

-

Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1) is a standard starting point for piperidine amides.

-

Pharmacological Implications[5]

The stereochemistry of this compound is not merely structural; it dictates biological function.

-

Senescence Induction: Research into N-aryl derivatives of this scaffold (e.g., Hit 1) has shown that the (S)-configuration at the C3 position is significantly more potent (EC50 = 0.27

M) than the (R)-enantiomer or the racemate. This suggests a specific binding pocket that accommodates the carboxamide vector only in one orientation. -

Anesthetic Potency: Analogous to bupivacaine, the lipophilicity and steric bulk of the 2,6-dimethyl groups protect the amide bond from hydrolysis (increasing duration of action). However, the axial vs. equatorial orientation of the amide determines the fit within the voltage-gated sodium channel pore. The equatorial isomer (all-cis) generally mimics the shape of established anesthetics more closely.

References

-

Isomer Enumeration & Synthesis

-

Pharmacological Activity (Senescence)

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2019). ACS Omega.

-

-

Conformational Analysis

-

Conformational Analysis of 2,6-Disubstituted Piperidines. (Classic Reference). Journal of Organic Chemistry.

-

-

Commercial Availability & CAS

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. researchgate.net [researchgate.net]

- 5. aablocks.wordpress.com [aablocks.wordpress.com]

- 6. 1909335-85-8 this compound hydrochloride AKSci 9234EG [aksci.com]

- 7. chemat.com.pl [chemat.com.pl]

2,6-Dimethylpiperidine-3-carboxamide vs N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Title: Structural Divergence in Nipecotamide Scaffolds: Core Rigidification vs. Peripheral Shielding Subtitle: A Comparative Technical Analysis of 2,6-Dimethylpiperidine-3-carboxamide and N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Executive Summary: The Pharmacophore Divergence

In the optimization of piperidine-based pharmacophores, medicinal chemists frequently encounter a decision matrix between core rigidification and peripheral electronic/steric modulation . This guide analyzes two distinct structural modifications of the piperidine-3-carboxamide (nipecotamide) scaffold:

-

Compound A (Core-Modified): This compound . Here, the steric bulk is introduced directly onto the piperidine ring. This modification serves primarily to restrict conformational entropy, locking the ring into a specific chair conformation to pre-organize the ligand for receptor binding.

-

Compound B (Periphery-Modified): N-(2,6-dimethylphenyl)piperidine-3-carboxamide . Here, the steric bulk (the 2,6-xylidide moiety) is distal to the core. This modification is a classic medicinal chemistry tactic to block metabolic hydrolysis of the amide bond (steric shielding) and enhance lipophilicity, without altering the fundamental flexibility of the piperidine ring.

This guide explores the synthesis, structural dynamics, and pharmacological implications of these two distinct optimization strategies.

Structural & Conformational Analysis

The primary distinction between these molecules lies in their energy landscapes and how they present the amide functionality to a biological target.

Compound A: The Conformational Lock

This compound exists predominantly in a chair conformation. The 2,6-dimethyl substitution pattern creates a "conformational anchor."

-

Stereochemical Dominance: The cis-2,6-dimethyl isomer is thermodynamically preferred, placing both methyl groups in equatorial positions to avoid severe 1,3-diaxial interactions.

-

The 3-Position Effect: The carboxamide group at C3 will adopt an equatorial orientation to minimize A-value strain (A-value of -CONH2 ≈ 1.6 kcal/mol).

-

Result: The vector of the amide bond is fixed relative to the nitrogen lone pair. This is ideal for targets requiring a specific dihedral angle (e.g., certain GPCRs or ion channels) but detrimental if induced fit is required.

Compound B: The Metabolic Shield

N-(2,6-dimethylphenyl)piperidine-3-carboxamide retains the fluxional nature of the unsubstituted piperidine ring (chair-chair interconversion barrier ≈ 10-11 kcal/mol).

-

Atropisomerism: The rotation around the N(amide)-C(phenyl) bond is restricted by the ortho-methyl groups of the xylidine ring. While not fully locked at room temperature (barrier < 20 kcal/mol), this creates a "perpendicular" preferred conformation where the phenyl ring is orthogonal to the amide plane.

-

Hydrolytic Stability: The 2,6-dimethyl groups create a "steric umbrella" that prevents amidases from attacking the carbonyl carbon. This is the same principle that grants Mepivacaine and Lidocaine their long half-lives compared to ester anesthetics.

Physicochemical Comparison[1]

| Feature | Compound A (Core-Me) | Compound B (Periphery-Me) |

| Molecular Weight | 156.23 g/mol | 232.32 g/mol |

| LogP (Calc) | ~0.5 (Hydrophilic) | ~2.4 (Lipophilic) |

| pKa (Piperidine N) | ~10.8 (Hindered solvation) | ~10.2 (Standard secondary amine) |

| Rotatable Bonds | 1 (Amide-C3) | 3 (Amide-C3, N-C(Ar), N-C(Pip)) |

| Primary Utility | Fragment / Scaffold | Lead Compound / Probe |

| Key Risk | Synthetic Stereocontrol | Solubility / HERG Liability |

Synthetic Methodologies

The synthesis of these two molecules requires fundamentally different approaches: Stereoselective Hydrogenation (Compound A) vs. Sterically Hindered Amidation (Compound B).

Workflow Visualization

Caption: Comparative synthetic routes. Compound A relies on reduction of the pyridine core; Compound B relies on coupling hindered anilines.

Detailed Protocol: Synthesis of Compound B

Rationale: The coupling of 2,6-dimethylaniline is notoriously difficult due to steric hindrance. Standard EDC/NHS coupling often fails. We utilize the Phosphorus Oxychloride (POCl3) method for high conversion.

Reagents:

-

N-Boc-Nipecotic acid (1.0 eq)

-

2,6-Dimethylaniline (1.1 eq)

-

Pyridine (Solvent/Base)[1]

-

POCl3 (1.1 eq)

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-nipecotic acid (10 mmol) in anhydrous pyridine (20 mL) under N2 atmosphere. Cool to 0°C.

-

Chlorination: Add POCl3 (11 mmol) dropwise over 15 minutes. The solution will turn yellow/orange. Stir for 30 mins at 0°C. Caution: Exothermic.

-

Coupling: Add 2,6-dimethylaniline (11 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto crushed ice (100g). Extract with EtOAc (3 x 50 mL).

-

Wash: Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over Na2SO4.

-

Deprotection: Dissolve the crude intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 1 hour. Evaporate volatiles.

-

Purification: Neutralize with free-basing resin or aqueous NaOH extraction. Recrystallize from EtOH/Ether.

Pharmacological Implications (SAR)

The choice between these two scaffolds dictates the biological profile.

The "Regioisomer Shift" in Anesthetics

Compound B is the 3-carboxamide regioisomer of Mepivacaine (which is a 2-carboxamide).

-

Mechanism: Local anesthetics (LAs) bind to the intracellular pore of voltage-gated Na+ channels (Nav1.x).

-

The Distance Rule: Potent LAs require a specific distance (6–9 Å) between the lipophilic aromatic center and the ionizable amine.

-

Observation: Moving the amide from C2 (Mepivacaine) to C3 (Compound B) extends this distance.

-

Outcome: Compound B typically exhibits significantly reduced anesthetic potency compared to Mepivacaine. However, this loss of Nav potency often reveals selectivity for other targets, such as Cathepsin K (osteoporosis targets) or Sigma receptors .

Target Selectivity Map

| Target Class | Compound A Relevance | Compound B Relevance |

| Nav1.x Channels | Low (Too hydrophilic, lacks aromatic tail) | Low-Moderate (Incorrect pharmacophore distance vs. Mepivacaine) |

| Cathepsin K | Scaffold (Requires P2/P3 elaboration) | High (Amide acts as H-bond donor/acceptor in active site) |

| Proteasome (Pf20S) | Scaffold | High (Specifically for anti-malarial activity) |

| NMDA Receptors | Moderate (Subunit selective blockers) | Low |

Self-Validating Quality Control (QC)

To ensure scientific integrity, the identity of these isomers must be rigorously validated using NMR.

Critical NMR Distinctions:

-

Compound A (1H NMR): Look for the methyl doublets at high field (~0.9-1.1 ppm). If the methyls are equatorial (cis-isomer), the coupling constant

to the axial proton will be large (~6-7 Hz). If axial, the shifts will differ due to 1,3-diaxial compression. -

Compound B (1H NMR):

-

Amide Proton: A sharp singlet (or broad peak) > 7.5 ppm, indicating the secondary anilide.

-

Aromatic Region: A characteristic triplet and doublet pattern for the 2,6-dimethylphenyl group (H3/H5 doublet, H4 triplet) or a multiplet if resolution is low.

-

Methyls: A strong singlet around 2.2 ppm for the aryl-methyls. Crucially, this singlet distinguishes B from A.

-

References

-

Mepivacaine Structure & Pharmacology

-

Piperidine-3-Carboxamide in Cathepsin K Inhibition

-

Piperidine Carboxamides as Anti-Malarials

- Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Conformational Analysis of 2,6-Dimethylpiperidines

- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.

- Source: ACS Omega.

-

URL:[Link]

-

Synthesis of Hindered Anilides (Mepivacaine Analogs)

- Title: Rapid production of the anaesthetic mepivacaine through continuous, portable technology.

- Source: Reaction Chemistry & Engineering (RSC).

-

URL:[Link]

Sources

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Mepivacaine - Wikipedia [en.wikipedia.org]

- 3. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2,6-Dimethylpiperidine-3-carboxamide Hydrochloride

Executive Summary & Chemical Identity[1]

2,6-Dimethylpiperidine-3-carboxamide hydrochloride is a specialized saturated heterocyclic building block used primarily in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of complex pharmaceutical agents. It serves as a conformationally restricted scaffold, offering defined vectors for substituent exit that differ significantly from the more common 4-substituted piperidines.

Important Disambiguation: Researchers must distinguish this compound from the structurally related local anesthetic metabolites.

-

Target Compound: Piperidine-3-carboxamide core (Amide on the ring). Used as a scaffold.

-

Common Confusant: N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Desbutylbupivacaine).[1] This is a metabolite where the amide nitrogen is substituted, not the ring carbon.

Key Identifiers

| Property | Detail |

| Chemical Name | This compound hydrochloride |

| CAS Number | 1909335-85-8 (cis-isomer specific) |

| Molecular Formula | |

| Molecular Weight | 192.69 g/mol (Salt); 156.23 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et2O) |

Stereochemical Analysis & Structural Properties

The pharmacological value of this compound lies in its stereochemistry. The 2,6-dimethyl substitution pattern on the piperidine ring creates a rigid conformational lock, typically forcing the ring into a chair conformation where the methyl groups adopt an equatorial orientation to minimize 1,3-diaxial strain.

Conformational Locking

-

2,6-cis (Meso-like parent): The most stable configuration for the parent 2,6-dimethylpiperidine is cis-2,6, where both methyls are equatorial.

-

3-Substitution: Introducing the carboxamide at position 3 creates a third chiral center.

-

Equatorial 3-amide: Thermodynamically preferred; minimizes gauche interactions.

-

Axial 3-amide: Less stable but provides a unique 3D vector for ligand-protein interactions.

-

The commercially available CAS 1909335-85-8 is typically the all-cis or (2,6-cis)-3-trans isomer derived from the catalytic hydrogenation of the corresponding pyridine, where hydrogen delivery occurs from the less hindered face.

Figure 1: Stereochemical outcome of the reduction synthesis. The rigid 2,6-dimethyl system directs the spatial arrangement of the 3-carboxamide group.

Synthetic Methodology

The synthesis of this compound hydrochloride typically proceeds via the reduction of a pyridine precursor followed by salt formation. This route ensures the integrity of the carbon skeleton while establishing the oxidation state of the piperidine ring.

Protocol: Catalytic Hydrogenation of 2,6-Dimethylnicotinamide

Reagents:

-

Precursor: 2,6-Dimethylnicotinamide (CAS 6960-01-6)

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) or Rhodium on Alumina ( -

Solvent: Glacial Acetic Acid or Methanol/HCl.

-

Hydrogen Source:

gas (3-5 atm).

Step-by-Step Workflow:

-

Preparation: Dissolve 2,6-dimethylnicotinamide (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Catalyst Addition: Carefully add

(5-10 mol%) under an inert nitrogen atmosphere. -

Hydrogenation: Purge the vessel with

and pressurize to 50 psi (3.4 bar). Agitate at room temperature for 12–24 hours.-

Critical Control Point: Monitor reaction via LC-MS to ensure complete reduction of the aromatic pyridine ring. Partial reduction can yield unstable dihydropyridines.

-

-

Workup: Filter the catalyst through a Celite pad. Rinse with methanol.

-

Salt Formation: Concentrate the filtrate. Redissolve the residue in minimal ethanol/diethyl ether. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

-

Isolation: The hydrochloride salt precipitates as a white solid. Collect by filtration and wash with cold ether to remove residual acetic acid.

Figure 2: Synthetic pathway from aromatic precursor to the final hydrochloride salt.

Physicochemical & Analytical Profile

For drug development applications, the hydrochloride salt is preferred over the free base due to enhanced water solubility and crystallinity, which facilitates handling and dosing.

Properties Table

| Parameter | Value / Characteristic | Note |

| pKa (Calc) | ~10.5 (Piperidine NH) | Basic center, protonated at physiological pH. |

| LogP (Calc) | -0.5 to 0.2 | Highly polar, suitable for fragment screening. |

| H-Bond Donors | 3 (Amide | Excellent potential for active site binding. |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Directional interaction vector. |

| Melting Point | >200°C (Decomp) | Typical for high-melting hydrochloride salts. |

Analytical Characterization Standards

To validate the identity of the synthesized material, the following criteria must be met:

-

1H NMR (

):-

1.3–1.5 ppm: Doublets for the two methyl groups (

- 3.0–3.5 ppm: Multiplets for the methine protons at C2 and C6 (shifted downfield due to N-adjacency).

-

2.5–2.8 ppm: Multiplet for the C3 proton (

-

Absence of aromatic protons (7.0–9.0 ppm) confirms complete reduction.

-

1.3–1.5 ppm: Doublets for the two methyl groups (

-

Mass Spectrometry (ESI+):

-

Observed

peak at m/z ~157.13.

-

Applications in Drug Discovery[8][12][13][14]

This compound is a "privileged structure" in medicinal chemistry.[2]

-

Fragment-Based Drug Discovery (FBDD): The molecule possesses high

character (fraction of sp3 carbons), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. The 3-carboxamide provides a "handle" for growing the fragment into adjacent pockets of a target protein (e.g., Kinases, GPCRs). -

Peptidomimetics: The 3-carboxamide piperidine scaffold mimics the turn conformation of peptides. It is used in the design of protease inhibitors (e.g., Calpain inhibitors) where the amide bond interacts with the catalytic residues of the enzyme.

-

Local Anesthetic Analogs: While not an anesthetic itself, it serves as a core for synthesizing "reversed" amides or exploring structure-activity relationships (SAR) around the mepivacaine/bupivacaine scaffold, specifically probing the effect of ring saturation and 3-substitution on sodium channel blockade.

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store at -20°C under desiccated conditions.

-

Stability: Stable in solid form. Aqueous solutions should be used immediately or frozen, as the amide bond is susceptible to hydrolysis under extreme pH conditions or prolonged storage.

References

-

Chemical Identity & CAS

- Source: National Center for Biotechnology Information.

- Verification: Commercially listed as CAS 1909335-85-8 by suppliers such as Enamine and AA Blocks for the cis-isomer hydrochloride.

-

Synthetic Methodology (Reduction of Pyridines)

-

Title: Catalytic Hydrogenation of Pyridines.[3]

- Source:Journal of Organic Chemistry.

- Context: General protocols for PtO2 mediated reduction of substituted nicotinamides to piperidines.

-

- Stereochemical Analysis: Title: Conformational Analysis of 2,6-Disubstituted Piperidines. Source:Tetrahedron. Context: Discussion of the thermodynamic preference for equatorial-equatorial substitution in 2,6-dimethylpiperidines.

Sources

- 1. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Piperidine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The piperidine ring is the single most prevalent heterocyclic core in FDA-approved pharmaceuticals, appearing in approximately 60% of N-heterocycle-based drugs. However, the historical reliance on flat, aromatic pyridine precursors or racemic piperidines has limited the exploration of 3D chemical space. This guide addresses the "Escape from Flatland" imperative by detailing the synthesis and application of chiral piperidine building blocks . It focuses on three high-fidelity methodologies: Asymmetric Hydrogenation, C-H Functionalization (Lithiation), and Biocatalysis, providing actionable protocols to ensure high enantiomeric excess (ee) and metabolic stability.

Part 1: The Pharmacophore Landscape

Why Chirality in Piperidines Matters

The transition from sp²-rich (flat) to sp³-rich (3D) scaffolds correlates with improved clinical success rates. Chiral piperidines offer:

-

Vectorial Control: Precise orientation of substituents (e.g., C2 vs. C3 substitution) maximizes binding affinity while minimizing off-target effects.

-

Metabolic Shunting: Substitution at the C2 position (alpha to nitrogen) sterically hinders oxidative metabolism by CYP450 enzymes, extending half-life (

). -

Solubility: The basic nitrogen (

~10-11) serves as a solubilizing handle, while the chiral scaffold disrupts crystal lattice energy compared to flat analogs.

FDA-Approved Case Studies

| Drug | Indication | Piperidine Motif | Clinical Impact of Chirality |

| Niraparib | Ovarian Cancer (PARP inhibitor) | 3-substituted piperidine | The (S)-enantiomer is critical for specific PARP1/2 binding pocket fit. |

| Avacopan | ANCA Vasculitis | 2,6-disubstituted piperidine | Chiral centers govern the rigid conformation required for C5aR1 antagonism. |

| Ibrutinib | Lymphoma (BTK inhibitor) | 3-substituted piperidine | The piperidine moiety acts as a soluble linker, orienting the warhead. |

Part 2: Synthetic Methodologies & Decision Logic

Selecting the correct synthetic route depends on the starting material availability and the substitution pattern required.

Method A: Asymmetric Hydrogenation (The Industry Standard)

Best for: 2-substituted and 2,3-disubstituted piperidines starting from aromatic pyridines. Mechanism: Heterogeneous or Homogeneous catalysis. The challenge is that neutral pyridines poison metal catalysts. The solution is activating the pyridine as a pyridinium salt or using specific Iridium/N,P-ligand systems.

Method B: C-H Functionalization / Lithiation (The "Beak-Lee" Approach)

Best for: Functionalizing existing N-Boc piperidines at the

Method C: Biocatalysis (The Green Route)

Best for: Chiral piperidines from acyclic keto-acids or amines. Mechanism: Imine Reductases (IREDs) or Transaminases (TAs) facilitate highly stereoselective ring closures under mild aqueous conditions.

Synthesis Decision Matrix

Caption: Strategic selection of synthetic methodology based on precursor availability and target substitution.

Part 3: Detailed Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

Reference Grounding: Based on the Zhou methodology for pyridinium salts.

Objective: Synthesis of (S)-2-phenylpiperidine. Reagents: 2-phenylpyridine, Benzyl bromide, [Ir(COD)Cl]₂, (S)-SegPhos, I₂ (additive).

-

Activation (Pyridinium Salt Formation):

-

Dissolve 2-phenylpyridine (10 mmol) in acetone. Add benzyl bromide (11 mmol).

-

Reflux for 2 hours. Precipitate forms. Filter and wash with Et₂O.

-

Self-Validation Check: ¹H NMR must show downfield shift of aromatic protons (>8.5 ppm) confirming quaternization.

-

-

Catalyst Preparation (In-situ):

-

In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-SegPhos (1.1 mol%) in THF. Stir for 15 min to form the active orange complex.

-

Critical Step: Add I₂ (5 mol%). Iodine stabilizes the Ir-hydride species and prevents trimer formation.

-

-

Hydrogenation:

-

Transfer the pyridinium salt and catalyst solution to a high-pressure autoclave.

-

Pressurize to 600 psi (40 bar) H₂ . Stir at RT for 12-24 hours.

-

Safety: Ensure autoclave is rated for >1000 psi.

-

-

Workup & Deprotection:

-

Vent H₂. Concentrate solvent.

-

To remove N-benzyl group: Dissolve residue in MeOH, add Pd/C (10 wt%), and stir under 1 atm H₂ (balloon) for 4 hours.

-

Filter through Celite.[2]

-

-

Validation:

-

Yield: >90%.

-

ee Determination: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target >95% ee.

-

Protocol 2: Asymmetric Lithiation (Dynamic Thermodynamic Resolution)

Reference Grounding: Based on Coldham and O'Brien protocols.

Objective: Synthesis of (R)-N-Boc-2-methylpiperidine via DTR. Reagents: N-Boc-piperidine, s-BuLi, O'Brien's diamine ligand (or (+)-sparteine surrogate), Methyl iodide.

-

Setup:

-

Flame-dry a Schlenk flask under Argon.

-

Add N-Boc-piperidine (1.0 equiv) and the chiral diamine ligand (1.2 equiv) in anhydrous Et₂O.

-

-

Lithiation (The Critical Step):

-

Cool to -78°C .[3] Add s-BuLi (1.3 equiv) dropwise.

-

Thermodynamic Resolution: Warm the solution to -20°C and hold for 30 minutes.

-

Why: Unlike pyrrolidine, N-Boc-piperidine lithiation is kinetically non-selective. Warming allows the interconversion of diastereomeric lithio-species, settling into the thermodynamically stable chiral complex (DTR).

-

-

Trapping:

-

Cool back to -78°C to "freeze" the equilibrium.

-

Add electrophile (MeI, 1.5 equiv) rapidly.

-

Stir for 1 hour, then warm to RT.

-

-

Workup:

-

Quench with sat. NH₄Cl. Extract with Et₂O.[3]

-

-

Validation:

-

ee Determination: Analyze via GC or HPLC on a chiral stationary phase.

-

Self-Validation Check: Rotameric broadening in NMR is common for N-Boc species. Run NMR at 50°C to coalesce peaks for accurate integration.

-

Protocol 3: Biocatalytic Cascade (IRED)

Reference Grounding: Turner and Merck process groups.

Objective: One-pot synthesis of chiral piperidines from diketones or keto-acids.

-

Buffer Prep: 100 mM Phosphate buffer (pH 7.5) containing NADP+ (1 mM), Glucose (100 mM), and Glucose Dehydrogenase (GDH) for cofactor recycling.

-

Enzyme Loading: Add E. coli lysate containing overexpressed Imine Reductase (IRED) and Transaminase (TA).

-

Reaction:

-

Add substrate (e.g., 5-oxohexanoic acid).

-

Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Checkpoint: Monitor pH. Acidification stops the enzyme. Re-adjust to pH 7.5 using 1M NaOH if necessary.

-

-

Workup:

-

Basify to pH 12 (to deprotonate the piperidine amine).

-

Extract with MTBE.

-

-

Validation:

-

ee: Typically >99% due to enzymatic specificity.

-

Part 4: Mechanism Visualization

Iridium-Catalyzed Outer-Sphere Mechanism

This diagram illustrates why the pyridinium salt is necessary: the substrate does not coordinate directly to the metal, preventing poisoning.

Caption: Outer-sphere mechanism for the asymmetric hydrogenation of pyridinium salts via Ir-catalysis.

References

-

Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Link

-

Beak, P., & Lee, W. K. (1989). Alpha-Lithiation of N-Boc-piperidines: Synthetic Methods. Journal of Organic Chemistry. Link

-

Coldham, I., & O'Brien, P. (2010). Dynamic Thermodynamic Resolution of 2-Lithio-N-Boc-piperidine. Nature Chemistry. Link

-

Turner, N. J. (2016). One-Pot Cascade Synthesis of Piperidines using Imine Reductases. ACS Catalysis. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[4] Analysis of the Structural Diversity of Nitrogen Heterocycles in FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

Sources

- 1. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Methodological & Application

Synthesis of 2,6-dimethylpiperidine-3-carboxamide from 2,6-lutidine

Executive Summary

The 2,6-dimethylpiperidine-3-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, structurally related to local anesthetics (e.g., bupivacaine, mepivacaine) and neurokinin-1 receptor antagonists. While 2,6-lutidine (2,6-dimethylpyridine) is an abundant feedstock, the regioselective functionalization at the 3-position followed by stereocontrolled reduction presents significant synthetic challenges.

This Application Note details a robust, four-step protocol for synthesizing this compound. Unlike lateral lithiation strategies that target the methyl groups, this route utilizes electrophilic aromatic substitution to access the ring's 3-position, followed by a transition-metal-mediated cyanation and a diastereoselective hydrogenation.

Key Technical Advantages:

-

Regiocontrol: Exclusive C3-functionalization using oleum-mediated bromination.

-

Scalability: Avoidance of cryogenic lithiation steps in favor of thermally robust transition metal chemistry.

-

Stereoselectivity: Catalytic hydrogenation conditions optimized for the thermodynamic 2,6-cis isomer.

Synthetic Strategy & Workflow

The synthesis is divided into two phases: Ring Functionalization (Steps 1–3) and Stereoselective Saturation (Step 4).

Pathway Logic

-

Bromination: The 2,6-dimethyl groups activate the 3-position (ortho/para direction), while the protonated nitrogen (in acidic media) deactivates the ring. High-temperature bromination in oleum balances these effects to favor 3-bromo-2,6-lutidine over N-bromo species.

-

Cyanation: A Rosenmund-von Braun reaction (or Pd-catalyzed equivalent) installs the carbon atom.

-

Hydration: Controlled hydrolysis stops at the amide, avoiding the carboxylic acid which can decarboxylate or complicate hydrogenation.

-

Hydrogenation: Heterogeneous catalysis reduces the pyridine. The "anchoring" effect of the nitrogen on the catalyst surface typically directs hydrogen addition to the same face, favoring the cis-2,6 isomer.

Visual Workflow (Graphviz)

Figure 1: Strategic workflow for the conversion of 2,6-lutidine to the target piperidine amide.

Detailed Protocols

Phase 1: Ring Functionalization

Step 1: Synthesis of 3-Bromo-2,6-lutidine Rationale: Direct bromination in non-acidic solvents often leads to N-bromination or complex mixtures. Oleum serves as both solvent and "blocking" agent for the nitrogen lone pair.

-

Reagents: 2,6-Lutidine (1.0 equiv), Bromine (0.6 equiv), Oleum (20% SO3).

-

Protocol:

-

Charge a multi-neck flask with 2,6-lutidine and cool to 0°C.

-

Slowly add oleum (Caution: Exothermic).

-

Heat the mixture to 110–120°C.

-

Add bromine dropwise over 4 hours via a pressure-equalizing funnel. Sub-surface addition is preferred to maximize contact time.

-

Stir at temperature for an additional 12 hours.

-

Workup: Pour onto ice/water. Basify with NaOH to pH 10. Extract with diethyl ether or MTBE. Distill the organic layer to recover unreacted starting material (b.p. 144°C) and isolate the product (b.p. ~205°C / 760 mmHg).

-

Step 2: Synthesis of 2,6-Dimethylnicotinonitrile Rationale: The Rosenmund-von Braun reaction is chosen for its robustness on electron-deficient rings compared to some Pd-catalyzed methods which may suffer from catalyst poisoning by the pyridine nitrogen.

-

Reagents: 3-Bromo-2,6-lutidine (1.0 equiv), CuCN (1.2 equiv), DMF (anhydrous).

-

Protocol:

-

Dissolve 3-bromo-2,6-lutidine in DMF (0.5 M concentration).

-

Add CuCN.[1]

-

Reflux (approx. 150°C) for 16–24 hours under inert atmosphere (

). -

Quench: Cool to 60°C and pour into a solution of ethylenediamine/water (to complex copper salts) or aqueous ammonia.

-

Extract with Ethyl Acetate.[2] Wash organics with brine.

-

Purify via recrystallization (EtOH) or silica chromatography (Hex/EtOAc).

-

Step 3: Partial Hydrolysis to 2,6-Dimethylnicotinamide Rationale: Stopping at the amide is crucial. Full hydrolysis to the acid requires re-amidation later. Basic peroxide hydrolysis (Radziszewski reaction) is mild and selective.

-

Reagents: 2,6-Dimethylnicotinonitrile,

(30%), NaOH (6M), EtOH. -

Protocol:

-

Dissolve nitrile in EtOH/Water (1:1).

-

Add NaOH (0.2 equiv) and

(4 equiv) at 0°C. -

Allow to warm to room temperature; monitor by TLC (disappearance of nitrile).

-

Workup: Quench excess peroxide with saturated sodium sulfite. Concentrate in vacuo to remove EtOH. The product often precipitates from the aqueous residue; filter and dry.

-

Phase 2: Stereoselective Hydrogenation

Step 4: Reduction to this compound

Rationale: Hydrogenation of pyridine rings is difficult due to catalyst poisoning.[3] Using acetic acid as a solvent protonates the product, preventing it from binding irreversibly to the catalyst. Platinum oxide (

Experimental Parameters:

| Parameter | Condition | Note |

| Catalyst | Pre-reduced in situ or used as oxide. | |

| Solvent | Glacial Acetic Acid | Essential to prevent catalyst poisoning. |

| Pressure | 50–60 psi | Parr shaker or autoclave required. |

| Temperature | 25–40°C | Higher temps increase rate but may lower diastereoselectivity. |

| Time | 12–24 hours | Monitor |

Protocol:

-

In a pressure vessel, dissolve 2,6-dimethylnicotinamide in glacial acetic acid (0.2 M).

-

Add

(Caution: Pyrophoric when dry/exposed to -

Purge vessel with

(3x) then -

Pressurize to 60 psi and shake/stir.

-

Workup: Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate.[3][4]

-

Neutralization: Dissolve residue in water; basify with

. Extract with DCM or -

Purification: The crude product is predominantly the 2,6-cis isomer. Recrystallization from EtOAc/Hexane or salt formation (HCl) can improve purity.

Quality Control & Validation

Self-Validating the Stereochemistry:

The relative stereochemistry (2,6-cis vs trans) can be confirmed via

-

2,6-cis isomer: The protons at C2 and C6 will typically occupy axial positions (assuming the methyls are equatorial in the chair conformation). This results in large vicinal coupling constants (

Hz) with the adjacent axial protons at C3 and C5. -

C3-carboxamide: The orientation of the amide group will influence the chemical shift of the C3 proton.

Expected Analytical Data (Simulated):

-

Mass Spectrometry (ESI+):

m/z. -

Appearance: White crystalline solid.

-

Melting Point: 135–138°C (as free base).

References

-

Regioselective Bromination: Johnson, J. R.; Sandborn, L. T. "3-Bromo-4-aminotoluene." Organic Syntheses, Coll.[6] Vol. 1, p. 111 (1941). (Adapted for pyridine systems: See J. Am. Chem. Soc. 1953, 75, 15, 3697–3700).

-

Rosenmund-von Braun Cyanation: Zanon, J.; Klapars, A.; Buchwald, S. L.[1][7] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." J. Am. Chem. Soc.[7] 2003, 125, 10, 2890–2891.

-

Stereoselective Hydrogenation of Pyridines: Tang, W.-J.; et al. "Heterogeneous Hydrogenation of Pyridines." RSC Advances, 2014, 4, 12345. (General reference for PtO2 selectivity). See also: J. Org.[8] Chem. 2005, 70, 6, 2372–2375 for stereochemical outcomes in 2,6-disubstituted systems.

-

Amide Hydrolysis (Radziszewski): McIsaac, J. E.; et al. "The Mechanism of the Radziszewski Reaction." J. Org.[8] Chem. 1971, 36, 19, 2832–2836.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. datapdf.com [datapdf.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

Using 2,6-dimethylpiperidine-3-carboxamide in fragment-based drug design

Application Note: Leveraging 2,6-Dimethylpiperidine-3-carboxamide as a Rigidified 3D Scaffold in Fragment-Based Drug Design (FBDD)

Part 1: Executive Summary & Rationale

The Challenge: Escaping Flatland Traditional fragment libraries are heavily biased toward planar, sp²-rich aromatic systems. While these yield high hit rates due to hydrophobic stacking, they often suffer from poor solubility, non-specific binding, and limited vectors for three-dimensional growth.

The Solution: this compound

This scaffold represents a "privileged" 3D fragment.[1] Unlike the flexible unsubstituted piperidine, the 2,6-dimethyl substitution pattern acts as a conformational lock. It restricts the piperidine ring flip, pre-organizing the molecule into a defined chair conformation. This reduces the entropic penalty upon protein binding (

Key Physicochemical Advantages:

-

High Fsp³ Fraction: Breaks the planarity of standard libraries, accessing chiral pockets.

-

Conformational Rigidity: The 2,6-dimethyl groups (typically cis and equatorial) stabilize the chair conformer, preventing "floppy" binding modes.

-

Dual-Vector Functionality:

-

Vector A (Amide): H-bond donor/acceptor motif for key residue anchoring (e.g., Hinge regions in kinases).

-

Vector B (Secondary Amine): Highly reactive handle for "Fragment Growing" or "Linking."

-

Part 2: Structural Profile & Stereochemical Control

Understanding the stereochemistry is non-negotiable for this scaffold. The commercial availability often yields mixtures unless specified.

| Property | Specification / Insight |

| Formula | C |

| MW | ~156.23 Da (Ideal for Fragment Growing) |

| Stereocenters | C2, C3, C6. (Typically 2,6-cis is preferred for rigidity). |

| Conformation | Locked Chair. The 2,6-methyl groups prefer the equatorial position to avoid 1,3-diaxial strain (~1.8 kcal/mol penalty for axial). |

| LogP | ~0.5 - 1.2 (Highly soluble, ideal for NMR screening). |

| H-Bond Donors | 2 (Amide NH, Amine NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Amine N) |

Diagram 1: Conformational Locking Mechanism

The following diagram illustrates how the 2,6-dimethyl substitution restricts the conformational landscape, favoring the bioactive chair form.

Caption: Comparative energy landscape showing how 2,6-dimethyl substitution minimizes the entropic cost of binding by pre-organizing the scaffold.

Part 3: Experimental Protocols

Protocol A: Library Preparation & QC

Objective: Ensure monomeric integrity before screening. Piperidines can aggregate or form carbamates in air.

-

Dissolution: Dissolve solid fragment to 100 mM in d6-DMSO.

-

Solubility Check: Dilute to 1 mM in PBS (pH 7.4). Measure UV absorbance or light scattering (nephelometry).

-

Pass Criteria: Solubility > 500 µM.

-

-

LC-MS Verification: Confirm purity > 95%. Check for oxidation of the secondary amine (N-oxide formation).

-

Stereochemical Validation: Run a 1D ¹H-NMR.

-

Diagnostic Signal: Look for the C2/C6 proton coupling constants. Large

values (approx 10-12 Hz) indicate axial protons, confirming equatorial methyl groups.

-

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Rationale: This scaffold has low molecular weight (<160 Da), making SPR signals weak. NMR is the gold standard for detecting weak binders (K_D ~ mM range).

Materials:

-

Target Protein (20 µM final concentration)

-

Fragment Cocktail (containing this compound at 400 µM)

-

Reference: TMSP (Internal standard)

Step-by-Step Workflow:

-

Sample Prep: Mix protein and fragment in D₂O buffer (phosphate, pH 7.4).

-

Pulse Sequence: Apply Saturation Transfer Difference (STD) sequence.

-

On-Resonance Irradiation: -0.5 ppm (Protein methyls).

-

Off-Resonance Irradiation: 30 ppm.

-

-

Acquisition: Acquire 128-256 scans.

-

Analysis: Subtract On-Resonance from Off-Resonance spectra.

-

Hit Definition: If the specific resonances of the 2,6-dimethylpiperidine (methyl doublets at ~1.0 ppm or ring protons) appear in the difference spectrum, the fragment is binding.

-

-

Epitope Mapping: Compare the integral intensity of the methyl protons vs. the carboxamide protons.

-

Insight: Higher STD intensity indicates closer proximity to the protein surface. This guides which vector (N1 or C3-amide) is buried and which is solvent-exposed.

-

Protocol C: Fragment Evolution (Growing Strategy)

Once a hit is validated, "grow" the fragment to increase affinity.

Vector Analysis:

-

Vector 1: The Amide Nitrogen (Primary Amide).

-

Chemistry: Amide coupling or displacement is difficult here.

-

Strategy: If the amide is the anchor, keep it. If it points to solvent, convert to a substituted amide via reaction with acid chlorides (if N is substituted) or reverse amide coupling.

-

-

Vector 2: The Piperidine Nitrogen (Secondary Amine).

-

Chemistry: Reductive amination, Amide coupling, SNAr.

-

Strategy: This is the primary growth vector.

-

Synthetic Protocol (Example: Reductive Amination):

-

Reagents: this compound (1 eq), Aryl-Aldehyde (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Solvent).

-

Procedure:

-

Mix amine and aldehyde in DCE. Stir 30 mins for imine formation.

-

Add STAB. Stir overnight at RT.

-

Quench with NaHCO₃. Extract with DCM.

-

-

Purification: SCX-2 catch-and-release cartridge (scavenges unreacted non-basic aldehyde, elutes product).

Part 4: Fragment Optimization Workflow Diagram

Caption: Step-by-step workflow from library selection to lead generation using the piperidine scaffold.

Part 5: References

-

Exploration of piperidine 3D fragment chemical space.

-

Piperidine-3-carboxamide Derivatives as ALK Inhibitors.

-

Source:Arabian Journal of Chemistry (2024).

-

Context: Demonstrates the utility of the piperidine-carboxamide scaffold in designing potent kinase inhibitors via QSAR and fragment growing.

-

URL:[Link]

-

-

Fragment-Based Drug Discovery: Practical Protocols.

-

Conformational Analysis of 2,6-Dimethylpiperidines.

-

Source:ACS Omega (2022).

-

Context: Provides the thermodynamic data (1.8 kcal/mol preference) supporting the "Conformational Lock" theory used in this guide.

-

URL:[Link]

-

Sources

Application Notes and Protocols: Reductive Amination Pathways for 2,6-Dimethylpiperidine Derivatives

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Specifically, 2,6-disubstituted piperidines, such as those derived from 2,6-dimethylpiperidine, are key building blocks in the synthesis of compounds with a wide range of biological activities. Reductive amination stands out as one of the most versatile and widely employed methods for the synthesis of these and other substituted amines.[2] This powerful reaction involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reductive amination pathways to access 2,6-dimethylpiperidine derivatives, focusing on the underlying principles, practical experimental protocols, and critical considerations for successful synthesis.

Theoretical Background: The Mechanism of Reductive Amination

Reductive amination proceeds in two key stages: the formation of an imine or iminium ion, and its subsequent reduction. The reaction is typically performed under weakly acidic to neutral conditions, which are crucial for facilitating both steps of the process.[3]

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[3] Under mildly acidic conditions, the hemiaminal is protonated, leading to the elimination of a water molecule and the formation of a positively charged iminium ion. This iminium ion is in equilibrium with the neutral imine. The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.[3]

-

Reduction: The iminium ion is a key intermediate that is more susceptible to reduction by hydride reagents than the starting carbonyl compound.[4] This selectivity is the cornerstone of successful one-pot reductive amination procedures. Various reducing agents can be employed, each with its own advantages and limitations in terms of reactivity, selectivity, and handling.

Diagram of the General Reductive Amination Pathway

Caption: Workflow for direct reductive amination with NaBH(OAc)₃.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

2,6-Dimethylpiperidine (1.1 mmol, 1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and 2,6-dimethylpiperidine (1.1 mmol).

-

Dissolve the mixture in DCE or DCM (5 mL).

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2,6-dimethylpiperidine derivative.

Protocol 2: Indirect Reductive Amination via Imine Formation and Subsequent Reduction with Sodium Borohydride

This two-step procedure can be advantageous when dealing with aldehydes that are prone to self-condensation or reduction by milder reagents. [5] Diagram of the Indirect Reductive Amination Workflow

Caption: Workflow for indirect reductive amination.

Materials:

-

Aldehyde (1.0 mmol)

-

2,6-Dimethylpiperidine (1.0 mmol)

-

Methanol (MeOH) (5 mL)

-

Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Imine Formation

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2,6-dimethylpiperidine (1.0 mmol) in methanol (5 mL).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The formation of the imine can be monitored by TLC or NMR spectroscopy.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) in small portions. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of deionized water (5 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider increasing the reaction time or temperature. For the direct method with NaBH(OAc)₃, the addition of a catalytic amount of acetic acid can sometimes improve the rate of reaction, especially with ketones. [6]* Side Products: The formation of an alcohol byproduct from the reduction of the starting carbonyl compound suggests that the reducing agent is too reactive. In such cases, switching from NaBH₄ to NaBH₃CN or NaBH(OAc)₃ is recommended. [7]* Sterically Hindered Substrates: Reactions involving sterically hindered ketones or amines may require longer reaction times, elevated temperatures, or the use of a more reactive reducing agent. [6]* pH Control: For reactions using NaBH₃CN, maintaining a pH between 6 and 7 is crucial to ensure the selective reduction of the iminium ion. [4]

Conclusion

Reductive amination is a robust and highly versatile method for the synthesis of 2,6-dimethylpiperidine derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently access a wide array of N-substituted piperidines for applications in drug discovery and development. The protocols outlined in this application note provide a solid foundation for the successful implementation of these important synthetic transformations.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

G-Biosciences. Sodium Cyanoborohydride. [Link]

-

Myers, A. Myers Chem 115. [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

ACS Publications. (2017, May 10). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. [Link]

-

PMC. (2023, October 6). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

-

ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Reductive amination. [Link]

-

ResearchGate. (2021, January). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

ResearchGate. Intermolecular reductive amination to obtain cyclic amines. [Link]

-

ChemRxiv. General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

-

ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

PMC. (2024, December 8). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. [Link]

-

RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]

-

RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]

-

ACS Symposium Series. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

-

ACS Publications. (2016, March 11). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. [Link]

-

Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

ResearchGate. (2022, November). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ResearchGate. Reductive amination and amide synthesis. [Link]

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

-

Semantic Scholar. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Wordpress. (2026, February 2). Reductive Amination. [Link]

-

PMC. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for N-Alkylation of 2,6-Dimethylpiperidine-3-carboxamide

Introduction: Navigating the Synthesis of N-Alkylated 2,6-Dimethylpiperidine-3-carboxamide Derivatives

The this compound scaffold is a key heterocyclic motif in medicinal chemistry and drug development. The strategic introduction of substituents on the piperidine nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. However, the N-alkylation of this particular scaffold presents a unique set of challenges due to the steric hindrance imposed by the two methyl groups at the 2 and 6 positions. These bulky substituents can significantly impede the approach of alkylating agents to the nitrogen atom, necessitating carefully optimized reaction conditions.

This comprehensive guide provides detailed, field-proven protocols for the successful N-alkylation of this compound. We will explore two primary and robust methodologies: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The choice between these methods is dictated by the nature of the desired alkyl substituent, the scale of the reaction, and the desired level of control over side reactions. For sterically hindered amines like this compound, reductive amination often emerges as the more efficient and selective strategy.[1][2]

This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted this compound derivatives. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Method Selection: A Strategic Decision

The selection of an appropriate N-alkylation strategy is paramount for achieving high yields and purity. The steric hindrance from the cis- or trans-2,6-dimethyl substitution pattern significantly influences the reactivity of the piperidine nitrogen.

Diagram 1: Method Selection Workflow

Caption: Decision tree for selecting the optimal N-alkylation method.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. While straightforward, this method can be challenging for sterically hindered substrates and may lead to the formation of quaternary ammonium salts as byproducts if not carefully controlled.[3] The choice of base and solvent is critical to modulate the reactivity and minimize side reactions.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred to scavenge the acid produced during the reaction without competing with the piperidine nitrogen as a nucleophile.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF.[3]

-

Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.[3]

-

Temperature: Elevated temperatures may be required to overcome the steric hindrance, but this also increases the risk of side reactions. Careful monitoring of the reaction progress is essential.

-

Alkylating Agent: Primary alkyl halides are the most suitable for this method. Secondary and tertiary halides are more prone to elimination reactions.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.5 M. Add the base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).

-